molecular formula C14H18F2N2O4S B6708230 N-[2-(2,4-difluorophenoxy)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide

N-[2-(2,4-difluorophenoxy)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide

Cat. No.: B6708230
M. Wt: 348.37 g/mol
InChI Key: RVHIQCWKZDOSSP-UHFFFAOYSA-N
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Description

N-[2-(2,4-difluorophenoxy)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrrolidine ring substituted with a carboxamide group, a difluorophenoxyethyl moiety, and a methylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-difluorophenoxy)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the difluorophenoxyethyl intermediate: This step involves the reaction of 2,4-difluorophenol with an appropriate alkylating agent to form the 2-(2,4-difluorophenoxy)ethyl intermediate.

    Pyrrolidine ring formation: The intermediate is then reacted with a suitable pyrrolidine derivative under controlled conditions to form the pyrrolidine ring.

    Introduction of the carboxamide group: The pyrrolidine intermediate is further reacted with a carboxylating agent to introduce the carboxamide group.

    Methylsulfonylation: Finally, the compound undergoes methylsulfonylation to introduce the methylsulfonyl group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-difluorophenoxy)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2,4-difluorophenoxy)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,4-difluorophenoxy)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: A structurally similar compound with a pyridine ring instead of a pyrrolidine ring.

    N-[2-(2,4-Difluorophenoxy)ethyl]methanesulfonamide: Another related compound with a methanesulfonamide group instead of a carboxamide group.

Uniqueness

N-[2-(2,4-difluorophenoxy)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2,4-difluorophenoxy)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O4S/c1-23(20,21)11-4-6-18(9-11)14(19)17-5-7-22-13-3-2-10(15)8-12(13)16/h2-3,8,11H,4-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHIQCWKZDOSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)NCCOC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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